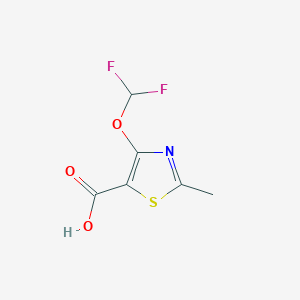
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of coumarin, a type of phenolic compound . Phenolic compounds are known for their diverse structures and wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, phenolic compounds like this are often synthesized using various borylation approaches .Chemical Reactions Analysis
Phenolic compounds, such as this one, can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Applications De Recherche Scientifique
Chemical Synthesis and Modifications :
- The compound has been used in the synthesis of thiazolidin-4-ones based on coumarin derivatives. This process involves various chemical reactions like condensation and cyclo-condensation, showing the compound's reactivity and utility in creating new chemical entities (Čačić et al., 2009).
- It has also been involved in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing its versatility in organic synthesis (Velikorodov et al., 2014).
Antibacterial Activity :
- Research has demonstrated its role in synthesizing compounds with potential antibacterial activity. For instance, derivatives of 4-hydroxy-chromen-2-one synthesized using similar compounds have shown significant antibacterial effects (Behrami & Dobroshi, 2019).
Antimicrobial Properties :
- Similar compounds have been synthesized and evaluated for their antimicrobial activity. This indicates the potential use of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in developing antimicrobial agents (Čačić et al., 2006).
Cancer Research :
- Derivatives similar to this compound have been studied for their anti-proliferative activity against human cancer cells. This highlights the compound's potential role in cancer research and therapy (Venkateswararao et al., 2014).
Pharmaceutical Development :
- The compound's derivatives have been explored for cytotoxic activity in cancer cell lines, indicating its relevance in the development of new pharmaceutical agents (Musa et al., 2011).
Organic Chemistry and Material Science :
- Its application extends to the synthesis of complex organic compounds like pyrazole ligands, which are useful in material science and organic chemistry (Budzisz et al., 2004).
Analytical Chemistry :
- In analytical chemistry, it's used to understand co-crystal structures, aiding in the development of new analytical methods and materials (Kadhum et al., 2012).
Novel Compound Synthesis :
- This compound is a key ingredient in synthesizing novel pyrazolopyrimidines and imidazothiazoles, demonstrating its utility in creating diverse chemical structures (Rao & Reddy, 2008).
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-18(14-6-4-5-7-16(14)22-3)19(21)15-9-8-13(24-12(2)20)10-17(15)23-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHYMNZHZFNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2721716.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)


![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)
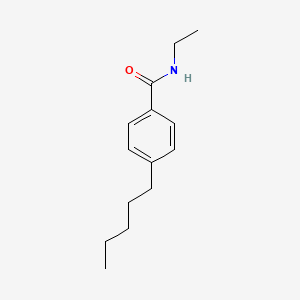
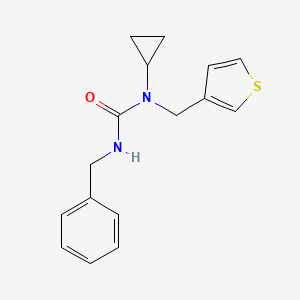
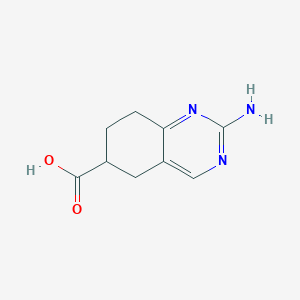
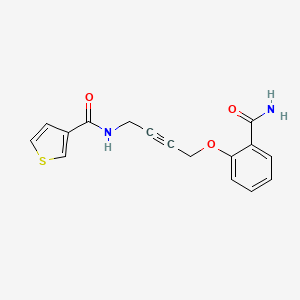
![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)
